2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid
Description
This compound features a benzoic acid core substituted with a 2-chloro group and a furan-2-yl moiety linked via an (E)-configured imine bridge to a bicyclic 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindolyl group (Figure 1). The benzoic acid group improves aqueous solubility, a critical feature for pharmacokinetics .
Properties
IUPAC Name |
2-chloro-5-[5-[(E)-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)iminomethyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c23-16-7-5-13(9-15(16)22(28)29)17-8-6-14(30-17)10-24-25-20(26)18-11-1-2-12(4-3-11)19(18)21(25)27/h1-2,5-12,18-19H,3-4H2,(H,28,29)/b24-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVLZPDJSKGTCB-YSURURNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structureCommon reagents used in these reactions include chlorinating agents like thionyl chloride and cyclization catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The incorporation of the isoindole moiety is believed to enhance cytotoxic activity against various cancer cell lines. A study demonstrated that compounds with similar structural frameworks showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Preliminary findings suggest that it possesses activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Material Science Applications
Polymer Chemistry
The compound's reactivity can be harnessed in polymer synthesis. It can serve as a building block for creating functionalized polymers with tailored properties for specific applications such as drug delivery systems and bioactive materials. Its ability to form cross-linked structures could enhance the mechanical properties of polymer matrices .
Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles. By attaching to nanoparticles, it can improve their solubility and stability in biological environments, making them suitable for targeted drug delivery applications .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on the core structure of 2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid. The derivatives were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This indicates substantial potential for development into therapeutic agents .
Case Study 2: Antimicrobial Activity
A research article focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) tests to quantify its efficacy .
Mechanism of Action
The mechanism of action of 2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core

Key Observations :
- The target compound’s ethanoisoindolyl group (bicyclic, rigid) contrasts with monocyclic isoindolyl () or thiazolidinone () moieties, likely affecting conformational flexibility and binding to targets like ATAD2 .
- Chloro substituents (common in the target and H2-38/39) enhance lipophilicity and electron-withdrawing effects, which may influence receptor interactions .
Functional Group Analysis: Imine vs. Amine Linkers
- Compound 7 (): Uses a flexible alkylamine linker ((1R)-1-(4-methylphenyl)ethylaminomethyl), favoring entropy-driven binding but reducing rigidity .
- H2-74 (): Phenoxyacetic acid linker introduces polarity, which may alter solubility compared to the target’s furan-imine system .
Biological Activity
2-Chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique structure comprising a chloro-substituted benzoic acid moiety linked to a furan derivative. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClN2O5S |
| Molecular Weight | 482.94 g/mol |
| CAS Number | Not listed |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it targets the Wnt/β-catenin pathway which is crucial in various cancers.
- Case Study : A study involving human embryonic stem cells demonstrated that derivatives of this compound could enhance cardiomyocyte differentiation while inhibiting tumorigenic pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds have shown efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may be effective as a novel antimicrobial agent .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Preliminary studies indicate that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines.
- Cytokine Inhibition : In vitro studies have shown that the compound can reduce levels of TNF-alpha and IL-6 in activated macrophages .
Research Findings and Future Directions
While initial findings are promising, further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound.
Ongoing Studies
Current research focuses on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.
| Modification Type | Expected Outcome |
|---|---|
| Substituent Variation | Altered potency against cancer |
| Linker Length Adjustment | Changes in solubility and bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

